molecular formula C13H14N4O8 B14459628 Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate CAS No. 73591-43-2

Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate

Cat. No.: B14459628
CAS No.: 73591-43-2
M. Wt: 354.27 g/mol
InChI Key: UVVBHVAACLKBLB-UHFFFAOYSA-N
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Description

Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is a complex organic compound with the molecular formula C13H14N4O8 It is characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a pentanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate typically involves the reaction of dimethyl pentanedioate with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate involves its interaction with molecular targets through its hydrazinylidene and dinitrophenyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-[(2,4-dinitrophenyl)hydrazono]pentanedioate
  • Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates

Uniqueness

Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is unique due to its specific hydrazinylidene linkage and the presence of two ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

73591-43-2

Molecular Formula

C13H14N4O8

Molecular Weight

354.27 g/mol

IUPAC Name

dimethyl 3-[(2,4-dinitrophenyl)hydrazinylidene]pentanedioate

InChI

InChI=1S/C13H14N4O8/c1-24-12(18)5-8(6-13(19)25-2)14-15-10-4-3-9(16(20)21)7-11(10)17(22)23/h3-4,7,15H,5-6H2,1-2H3

InChI Key

UVVBHVAACLKBLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OC

Origin of Product

United States

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